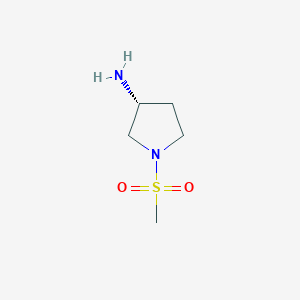

(R)-1-(methylsulfonyl)pyrrolidin-3-amine

CAS No.: 753448-51-0

Cat. No.: VC8352528

Molecular Formula: C5H12N2O2S

Molecular Weight: 164.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 753448-51-0 |

|---|---|

| Molecular Formula | C5H12N2O2S |

| Molecular Weight | 164.23 |

| IUPAC Name | (3R)-1-methylsulfonylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1 |

| Standard InChI Key | UDYSDVVJHGYAHB-RXMQYKEDSA-N |

| Isomeric SMILES | CS(=O)(=O)N1CC[C@H](C1)N |

| SMILES | CS(=O)(=O)N1CCC(C1)N |

| Canonical SMILES | CS(=O)(=O)N1CCC(C1)N |

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound’s structure features a five-membered pyrrolidine ring with a methylsulfonyl group at the 1-position and an amine group at the 3-position. The (R)-configuration at the 3-carbon introduces chirality, critical for interactions with biological targets. Key molecular properties include:

| Property | (R)-1-(Methylsulfonyl)pyrrolidin-3-amine | Hydrochloride Salt (CAS 651056-85-8) |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O₂S | C₅H₁₃ClN₂O₂S |

| Molecular Weight | 164.23 g/mol | 200.69 g/mol |

| IUPAC Name | (3R)-1-(methylsulfonyl)pyrrolidin-3-amine | (3R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride |

| SMILES | CS(=O)(=O)N1CCC@HN | CS(=O)(=O)N1CCC(C1)N.Cl |

| InChI Key | UDYSDVVJHGYAHB-RXMQYKEDSA-N | FNZSDPRWSRHDQD-NUBCRITNSA-N |

The methylsulfonyl group enhances polarity, improving aqueous solubility, while the pyrrolidine ring’s rigidity influences conformational stability.

Spectroscopic Characterization

-

NMR: The proton NMR spectrum reveals distinct signals for the pyrrolidine ring protons (δ 3.2–3.5 ppm for N-CH₂; δ 2.8–3.0 ppm for C-H adjacent to the amine).

-

MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 164.23 for the free base.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of 1,4-diketones.

-

Sulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.

-

Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reaction:

Industrial-Scale Production

Optimized conditions include continuous flow reactors for sulfonylation and crystallization under controlled pH for salt purification. Yields exceed 85% with >99% enantiomeric excess (ee).

Applications in Research

Medicinal Chemistry

The compound serves as:

-

Kinase Inhibitor Scaffold: The methylsulfonyl group interacts with ATP-binding pockets in kinases, making it a candidate for anticancer agents.

-

Neuromodulator: Preliminary studies suggest affinity for neurotransmitter receptors, though specific targets remain under investigation.

Chemical Biology

-

Protease Substrate Analog: Used to study enzyme-substrate interactions in proteolytic pathways.

-

Ligand Design: Incorporated into metal-organic frameworks (MOFs) for catalytic applications.

Pharmacological Insights

ADME Properties

-

Absorption: Moderate oral bioavailability due to polar sulfonyl group.

-

Metabolism: Hepatic sulfonation and oxidative deamination are primary pathways.

Comparative Analysis with Structural Analogs

| Compound | Substituent | Solubility (mg/mL) | Bioactivity |

|---|---|---|---|

| (R)-1-(Methylsulfonyl)pyrrolidin-3-amine | -SO₂CH₃ | 12.4 (H₂O) | Kinase inhibition |

| (S)-1-Nitro-pyrrolidin-3-amine | -NO₂ | 8.9 (H₂O) | Antibacterial |

| 1-Benzylpyrrolidin-3-amine | -CH₂C₆H₅ | 0.5 (H₂O) | Dopamine agonism |

The methylsulfonyl group confers higher solubility and target selectivity compared to nitro or aryl analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume